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Introduction
Cycloundecanone is an 11-membered cyclic ketone, a class of molecules known as medium-

sized rings (8-11 members). These rings are of significant interest in synthetic chemistry due to

their unique conformational properties and their utility as precursors for larger macrocycles or

smaller, functionalized rings.[1] Ring expansion and ring contraction reactions of

cycloundecanone provide strategic pathways to access other valuable cyclic ketones, such as

cyclododecanone (a key monomer for Nylon-12) and cyclodecanone, which are important

intermediates in the synthesis of fragrances, polymers, and potential pharmaceutical scaffolds.

[2][3]

This document provides detailed application notes and experimental protocols for the

synthetically crucial ring contraction and expansion of cycloundecanone, focusing on the

Favorskii and Tiffeneau-Demjanov rearrangements.

Ring Contraction of Cycloundecanone via Favorskii
Rearrangement
Application Note: The Favorskii rearrangement is a robust method for the ring contraction of

cyclic α-halo ketones.[4][5] When applied to cycloundecanone, it facilitates a transformation to

a cyclodecane system. The reaction proceeds by treating an α-bromo or α-chloro derivative of
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cycloundecanone with a base, such as sodium methoxide or hydroxide.[4][6] This reaction is

highly efficient and has been reported to produce cyclodecanone from cycloundecanone in

high yield.[7] The overall process involves halogenation of the starting ketone, followed by the

base-induced rearrangement.

Reaction Workflow:

Cycloundecanone α-Bromination
(Br₂) 2-Bromocycloundecanone Favorskii Rearrangement

(Base, e.g., NaOMe)
Cyclodecanecarboxylic

Acid Derivative
Decarboxylation/

Conversion Cyclodecanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of cyclodecanone from cycloundecanone.

Experimental Protocol: Synthesis of Cyclodecanone
This procedure is adapted from a verified method for the ring contraction of cycloundecanone.

[7] The process involves the synthesis of methyl 1-cycloundecenecarboxylate followed by its

conversion to cycloundecanone, which is then used to prepare cyclodecanone. For the

purpose of this protocol, we will focus on the direct conversion of cycloundecanone to

cyclodecanone, which typically involves α-halogenation followed by rearrangement. An

established route prepares cyclodecanone from cycloundecanone with a 77% yield using a

similar Favorskii-type rearrangement.[7]

Step A: α-Bromination of Cycloundecanone

Dissolve cycloundecanone (1.0 eq) in a suitable solvent such as diethyl ether or methanol.

Cool the solution to 0-5 °C in an ice bath.

Slowly add bromine (1.0 eq) dropwise while stirring. Maintain the temperature below 10 °C.

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room

temperature.

Quench the reaction with a saturated solution of sodium thiosulfate to remove excess

bromine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://en.wikipedia.org/wiki/Favorskii_rearrangement
https://nrochemistry.com/favorskii-rearrangement/
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV6P0368
https://www.benchchem.com/product/b1197894?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV6P0368
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV6P0368
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield crude 2-bromocycloundecanone.

Step B: Favorskii Rearrangement to Ethyl Cyclodecanecarboxylate

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2

eq) in anhydrous ethanol.

To this solution, add the crude 2-bromocycloundecanone (1.0 eq) dissolved in a minimal

amount of ethanol.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

Remove the ethanol under reduced pressure.

Extract the resulting aqueous residue with diethyl ether.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate.

Purify the crude ester by vacuum distillation to obtain ethyl cyclodecanecarboxylate.

Step C: Hydrolysis and Decarboxylation to Cyclodecanone

Saponify the ethyl cyclodecanecarboxylate by refluxing with an excess of aqueous sodium

hydroxide (e.g., 20% solution) for 2-4 hours until the ester is fully hydrolyzed.

Cool the reaction mixture and acidify carefully with concentrated hydrochloric acid.

Heat the acidified mixture to induce decarboxylation, often signaled by the evolution of CO₂.

Extract the final product, cyclodecanone, with diethyl ether, wash, dry, and purify by vacuum

distillation.

Data Presentation
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Boiling
Point
(°C/Torr)

Spectrosco
pic Data

Cycloundeca

none
C₁₁H₂₀O 168.28 - 84-85 / 2[7]

IR (neat):

1700 cm⁻¹;

¹H NMR

(CDCl₃): δ

1.3–2.1 (m,

16H), 2.4–2.7

(m, 4H)[7]

Cyclodecano

ne
C₁₀H₁₈O 154.25

77 (from

Cycloundeca

none)[7]

94-98 / 10[8] -

Ring Expansion of Cycloundecanone via Tiffeneau-
Demjanov Rearrangement
Application Note: The Tiffeneau-Demjanov rearrangement is a classic and reliable method for

the one-carbon ring expansion of cyclic ketones.[9][10] This reaction transforms

cycloundecanone into cyclododecanone. The process begins with the conversion of the

ketone to a 1-aminomethyl-cycloalkanol, which is then treated with nitrous acid (generated in

situ from sodium nitrite and acid).[9][11] The resulting diazotization of the primary amine leads

to the formation of an unstable diazonium salt, which eliminates nitrogen gas to form a primary

carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, yielding

the homologous ketone after tautomerization.[12]

Reaction Mechanism:

Cycloundecanone 1. KCN, H⁺

2. Reduction (e.g., LiAlH₄) 1-(Aminomethyl)cycloundecanol Diazotization
(NaNO₂, HCl, 0°C) Diazonium Intermediate Rearrangement

(-N₂) Cyclododecanone

Click to download full resolution via product page

Caption: General workflow for Tiffeneau-Demjanov ring expansion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV6P0368
http://www.orgsyn.org/demo.aspx?prep=CV6P0368
http://www.orgsyn.org/demo.aspx?prep=CV6P0368
http://www.orgsyn.org/demo.aspx?prep=CV5P0277
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tiffeneau%E2%80%93Demjanov_rearrangement
https://www.organicreactions.org/pubchapter/the-demjanov-and-tiffeneau-demjanov-ring-expansions/
https://www.benchchem.com/product/b1197894?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tiffeneau%E2%80%93Demjanov_rearrangement
https://synarchive.com/named-reactions/tiffeneau-demjanov-rearrangement
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Virtual_Textbook_of_OChem_(Reusch)_UNDER_CONSTRUCTION/30%3A_Cationic_Rearrangements/30.3%3A_Tiffeneau-Demjanov_Rearrangement
https://www.benchchem.com/product/b1197894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of Cyclododecanone
(Representative)
This protocol outlines a general, two-stage procedure for the Tiffeneau-Demjanov ring

expansion of cycloundecanone.

Step A: Synthesis of 1-(Aminomethyl)cycloundecanol

Cyanohydrin Formation: To a stirred solution of cycloundecanone (1.0 eq) in a suitable

solvent (e.g., ethanol/water), add potassium cyanide (1.2 eq). Cool the mixture to 0-5 °C and

slowly add a mineral acid (e.g., HCl) to maintain a slightly acidic pH. Stir for several hours

until the ketone is consumed (monitored by TLC).

Work up by extracting the cyanohydrin into ether, washing with brine, and drying over

anhydrous sodium sulfate.

Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in

anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the crude cyanohydrin in

THF.

After the addition, allow the mixture to warm to room temperature and then heat to reflux for

4-8 hours to ensure complete reduction of the nitrile.

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15%

NaOH solution, and then more water (Fieser workup).

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

Concentrate the filtrate under reduced pressure to yield the crude 1-

(aminomethyl)cycloundecanol.

Step B: Rearrangement to Cyclododecanone

Dissolve the crude amino alcohol from Step A in an aqueous solution of acetic acid or dilute

HCl.
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Cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (NaNO₂) (1.5 eq) in water dropwise, ensuring the

temperature remains below 5 °C. Vigorous gas (N₂) evolution will be observed.

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to

slowly warm to room temperature and stir for an additional 2-3 hours.

Extract the product with diethyl ether or pentane (3x).

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure and purify the resulting crude

cyclododecanone by vacuum distillation or column chromatography.

Data Presentation

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Boiling
Point
(°C/Torr)

Notes

Cyclododeca

none
C₁₂H₂₂O 182.31 60-80 108-110 / 12

Yields can

vary based

on substrate

and reaction

conditions.[9]

Applications in Drug Development and Materials
Science
The products of these ring transformation reactions, particularly cyclododecanone, are of

significant industrial and potential pharmaceutical importance.

Polymer Synthesis: Cyclododecanone is a critical intermediate in the industrial synthesis of

laurolactam and dodecanedioic acid, which are the monomers for Nylon-12 and Nylon-6,12,
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respectively.[3] These polyamides have widespread applications as engineering plastics,

films, and fibers.

Pharmaceutical Scaffolds: While cycloundecanone itself is a subject of conformational

studies, its derivatives and the products of its rearrangement serve as scaffolds for medicinal

chemistry.[1] The ability to controllably alter ring size allows for the systematic exploration of

structure-activity relationships. Cyclic ketones are versatile intermediates in the synthesis of

various pharmaceutical compounds, including anti-inflammatory drugs and analgesics.[2]

The cyclopentenone moiety, accessible via ring contraction, is a recognized pharmacophore

in anticancer drug design.[13] The strategic modification of medium and large rings is a key

tactic in developing novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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